molecular formula C19H21NO B1346528 4'-Azetidinomethyl-2,4-dimethylbenzophenone CAS No. 898756-61-1

4'-Azetidinomethyl-2,4-dimethylbenzophenone

Cat. No. B1346528
M. Wt: 279.4 g/mol
InChI Key: NPYKQYXLLGYEQZ-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2,4-dimethylbenzophenone is a compound with the molecular formula C19H21NO and a molecular weight of 279.381. It is a highly studied compound with various potential applications in research and industry2.



Synthesis Analysis

The synthesis of 4’-Azetidinomethyl-2,4-dimethylbenzophenone is not explicitly mentioned in the search results. However, related compounds such as 4,4′-Dimethylbenzophenone have been reported to react with bis (trichlorotitanium phenoxide), a bidentate Lewis acid, to form a crystalline complex3.



Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Azetidine4.



Chemical Reactions Analysis

Specific chemical reactions involving 4’-Azetidinomethyl-2,4-dimethylbenzophenone are not available in the search results. More detailed information might be found in specific scientific literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Azetidinomethyl-2,4-dimethylbenzophenone are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 279.381.


Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Synthesis Techniques : Research into the synthesis of azetidinones and their derivatives, including those with dimethylbenzophenone structures, showcases advanced methodologies for creating complex molecules. For instance, the Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones highlights innovative approaches to synthesizing 4-(2-oxoethylidene)azetidin-2-ones, revealing excellent Z diastereoselection and potential for further chemical modifications (Cainelli, Giacomini, Galletti, & Quintavalla, 2003).

Biological Activities

  • Antimicrobial and Antitumor Applications : The synthesis and evaluation of azetidinones for antimicrobial activities indicate their potential as novel antibacterial agents. This is exemplified by studies on novel 4-[4-(3-chloro-2oxo-4-substituted-phenylazetidin-1-yl)phenylamino]-1,2-dihydro-2,3-dimethyl-1-phenylpyrazole-5-ones, showing significant activity against various microorganisms (Yadav, Shukla, Sahu, & Sahu, 2012). Additionally, derivatives of azetidin-2-ones have been explored for their tubulin-targeting antitumor properties, contributing to the development of potential cancer therapies (Greene et al., 2016).

Material Science and Nonlinear Optical Properties

  • Hyperbranched Polymers : Research into hyperbranched polymers with nonlinear optical properties introduces azetidine derivatives as core components, showcasing the application of such compounds in materials science. The synthesis of hyperbranched polymeric structures using azetidin-2,4-dione demonstrates the versatility of these compounds in creating materials with desirable optical characteristics (Chang, Chao, Yang, Dai, & Jeng, 2007).

Safety And Hazards

Specific safety and hazard information for 4’-Azetidinomethyl-2,4-dimethylbenzophenone is not available in the search results. However, general safety measures for handling chemicals include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation5.


Future Directions

The future directions for the study and application of 4’-Azetidinomethyl-2,4-dimethylbenzophenone are not explicitly mentioned in the search results. However, it is noted as a highly studied compound with various potential applications in research and industry2, suggesting that further research and development could lead to new uses and insights.


properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-4-9-18(15(2)12-14)19(21)17-7-5-16(6-8-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYKQYXLLGYEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642804
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2,4-dimethylbenzophenone

CAS RN

898756-61-1
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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